N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
Description
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide is a complex organic compound that features a combination of thiophene, pyrazole, and sulfonamide groups
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-4-pyrazol-1-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c1-17(21,11-14-7-10-24-12-14)13-19-25(22,23)16-5-3-15(4-6-16)20-9-2-8-18-20/h2-10,12,19,21H,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQZTAOKDFKQFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized through the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Synthesis of the Pyrazole Ring: The pyrazole ring can be formed by the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Coupling Reactions: The thiophene and pyrazole derivatives are then coupled with a benzene sulfonamide derivative through nucleophilic substitution reactions, often using catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide can undergo various chemical reactions:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, copper
Solvents: Methanol, dichloromethane, toluene
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with pyrazole and sulfonamide moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole sulfonamides can inhibit the growth of various bacteria and fungi, making them potential candidates for new antibiotics .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives have been linked to the inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory process. This makes N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide a candidate for developing new anti-inflammatory drugs .
Anticancer Properties
Recent studies have explored the anticancer effects of pyrazole derivatives. The unique combination of thiophene and pyrazole rings may enhance the compound's ability to interact with cancer cell pathways, potentially leading to apoptosis in cancer cells. This area is still under investigation but shows promise based on preliminary data .
Building Block for Complex Molecules
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, enabling chemists to create diverse compounds with specific biological activities or material properties .
Synthetic Routes
The synthesis typically involves multiple steps:
- Formation of Thiophene Derivative: Utilizes the Paal–Knorr reaction.
- Synthesis of Pyrazole Ring: Achieved by reacting hydrazines with diketones.
- Coupling Reactions: Involves nucleophilic substitutions to form the final product.
Development of New Materials
The unique structural features of this compound make it a candidate for developing materials with specific electronic or optical properties. Its potential applications include organic semiconductors and sensors due to its ability to form stable films and its electronic characteristics .
Biological Evaluations
In a study focused on synthesizing new pyrazole sulfonamides, researchers evaluated the biological activity of several derivatives, including this compound. The results indicated notable antibacterial and antifungal activities, suggesting that modifications to this compound could yield even more effective agents against resistant strains .
Chemical Reaction Analysis
The compound has been subjected to various chemical reactions, including oxidation and reduction processes. These reactions are crucial for understanding its reactivity and potential applications in drug development and material science.
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide involves its interaction with various molecular targets:
Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.
Receptor Binding: The pyrazole ring can interact with specific receptors in the body, modulating their activity and leading to therapeutic effects.
Pathways Involved: The compound may affect signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(1H-imidazol-1-yl)benzene-1-sulfonamide
- N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(1H-triazol-1-yl)benzene-1-sulfonamide
Uniqueness
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide is unique due to the presence of both thiophene and pyrazole rings, which confer distinct electronic and steric properties. This combination enhances its potential for diverse biological activities and applications in various fields .
Biological Activity
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2097858-33-6 |
| Molecular Formula | C17H19N3O3S2 |
| Molecular Weight | 377.5 g/mol |
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain pyrazole carboxamides demonstrated notable antifungal activity against various phytopathogenic fungi, suggesting that compounds with similar structures could possess comparable effects . Specifically, the incorporation of thiophene and sulfonamide moieties may enhance the antimicrobial efficacy of the compound.
Antitumor Activity
Pyrazole derivatives have been extensively studied for their antitumor potential. The compound's structure suggests it may inhibit key oncogenic pathways. For instance, derivatives have shown inhibitory effects against BRAF(V600E) and EGFR, which are critical in various cancers . The presence of the pyrazole ring is particularly relevant as it has been associated with antitumor activity through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Thiophene Ring : Enhances lipophilicity and may improve membrane permeability.
- Pyrazole Moiety : Critical for antitumor and anti-inflammatory activities.
- Sulfonamide Group : Known for its role in antibacterial activity.
Study 1: Antifungal Activity Assessment
In a recent study, a series of pyrazole derivatives were tested against several fungal strains using the mycelium growth inhibition method. The results indicated that compounds with similar structural features to our target compound exhibited significant antifungal activity, with some achieving EC50 values below 0.5 µg/mL against resistant strains .
Study 2: In Vitro Antitumor Activity
Another study evaluated a range of pyrazole derivatives for their ability to inhibit cancer cell proliferation. The results showed that compounds with modifications similar to those in this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising antitumor potential .
Q & A
Q. Key Considerations :
- Catalysts: POCl₃ or similar Lewis acids for cyclization.
- Solvents: DMF, dioxane, or methylene chloride for solubility and reactivity.
- Yield Optimization: Monitor reaction progress via TLC or HPLC to minimize by-products.
Basic: How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
Methodological Answer:
1H NMR Spectroscopy : Analyze proton environments (e.g., hydroxypropyl protons at δ 1.2–1.8 ppm, thiophene protons at δ 6.8–7.5 ppm, pyrazole protons at δ 7.9–8.3 ppm) to confirm substitution patterns .
X-ray Crystallography : Resolve the 3D structure using single-crystal diffraction. Software like APEX2 and SAINT processes diffraction data, while SADABS corrects absorption effects .
IR Spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹, hydroxyl O-H stretches at 3200–3600 cm⁻¹) .
Data Validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities.
Advanced: How can researchers resolve contradictions in biological activity data across different studies?
Methodological Answer:
Reproduce Experiments : Standardize assay conditions (e.g., cell lines, solvent controls) to isolate compound-specific effects .
Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities may skew activity results .
Structure-Activity Interrogation : Synthesize derivatives (e.g., replacing the thiophene with furan) to test if activity discrepancies arise from structural variations .
Case Example : A cycloheptyl-substituted sulfonamide showed variable inhibition due to differing metabolic stability; adjusting the substituent’s lipophilicity resolved inconsistencies .
Advanced: What are the plausible reaction mechanisms for key transformations in the synthesis?
Methodological Answer:
Cyclization of Thiophene Intermediate : POCl₃ facilitates the formation of the hydroxypropyl-thiophene core via a Friedel-Crafts-like alkylation mechanism, forming a carbocation intermediate that reacts with thiophene .
Sulfonamide Formation : The sulfonyl chloride undergoes nucleophilic attack by the hydroxypropyl-thiophene amine group, proceeding via a two-step mechanism (initial chloride displacement followed by proton transfer) .
By-Product Mitigation : Use scavengers (e.g., triethylamine) to neutralize HCl generated during sulfonamide coupling, preventing acid-catalyzed degradation .
Advanced: How can computational methods aid in crystallographic analysis?
Methodological Answer:
Structure Refinement : Software like SHELXL refines crystallographic parameters using least-squares minimization against diffraction data .
Hydrogen Bonding Networks : Programs like Mercury visualize intermolecular interactions (e.g., sulfonamide O-H···N hydrogen bonds) critical for stability .
Polymorphism Prediction : Molecular dynamics simulations (e.g., using GROMACS) predict crystal packing variations under different solvent conditions .
Advanced: What strategies are effective for synthesizing derivatives to explore structure-activity relationships?
Methodological Answer:
Side-Chain Modifications : Replace the hydroxypropyl group with cyclopropyl or ethylamino variants via reductive amination (NaBH₃CN, methanol, 0°C to RT) .
Heterocycle Substitution : Substitute pyrazole with triazole using click chemistry (CuI, sodium ascorbate, DCM/H₂O) to alter electronic properties .
Sulfonamide Bioisosteres : Replace the sulfonamide with a carboxylate group via hydrolysis (H₂SO₄, reflux) to assess pharmacokinetic impacts .
Advanced: How to develop validated analytical methods for purity and stability assessment?
Methodological Answer:
HPLC Method Development :
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase: Gradient of 0.1% formic acid in water and acetonitrile.
- Detection: UV at 254 nm for sulfonamide absorbance .
Forced Degradation Studies :
- Acid/Base Hydrolysis: 0.1M HCl/NaOH at 60°C for 24 hours.
- Oxidative Stress: 3% H₂O₂ at RT for 48 hours.
- Monitor degradation products via LC-MS .
Long-Term Stability : Store samples at -20°C under nitrogen and assess every 3 months for crystallinity changes via PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
